An In-depth Technical Guide to 2-Chloroacrylic Acid: Chemical Properties and Reactivity
An In-depth Technical Guide to 2-Chloroacrylic Acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroacrylic acid is a versatile halogenated monomer with significant applications in organic synthesis and polymer chemistry. Its unique chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a chlorine atom on the same vinyl carbon, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and potential applications of 2-chloroacrylic acid, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key chemical processes are presented to serve as a valuable resource for professionals in the field.
Chemical and Physical Properties
2-Chloroacrylic acid, also known as α-chloroacrylic acid, is a white to off-white crystalline solid. It is very soluble in water and other polar organic solvents.[1][2] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃ClO₂ | [3] |
| Molecular Weight | 106.51 g/mol | [3] |
| CAS Number | 598-79-8 | [3] |
| Melting Point | 63-67 °C | [2][4] |
| Boiling Point | 178-181 °C | [1] |
| Density | 1.2115 g/cm³ (at 20 °C) | [1] |
| pKa | 2.41 | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| Solubility | Very soluble in water | [1][2] |
Spectroscopic Data
The structural features of 2-chloroacrylic acid can be confirmed by various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals for the terminal vinyl protons. Due to their diastereotopic nature, they will appear as two distinct signals, likely in the range of 6.0-6.5 ppm, each exhibiting geminal coupling. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would display three signals. The carbonyl carbon of the carboxylic acid is expected in the range of 165-175 ppm. The two sp² hybridized carbons of the double bond would appear between 125-140 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad peak in the region of 2500-3300 cm⁻¹ corresponds to the O-H stretching of the carboxylic acid. A sharp and strong absorption around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. The C=C double bond stretching vibration is expected to appear around 1630 cm⁻¹.
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Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 106 and 108 with an approximate ratio of 3:1, characteristic of the presence of a single chlorine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of a carboxyl group ([M-45]⁺).
Synthesis and Purification
Synthesis
A common method for the synthesis of 2-chloroacrylic acid is through the dehydrochlorination of 2,3-dichloropropionic acid.[6] This precursor can be obtained from the chlorination of acrylic acid.[6]
Experimental Protocol: Synthesis from 2,3-Dichloropropionic Acid
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Reaction Setup: A distillation apparatus is assembled with a reaction flask, a condenser, and a receiving flask. The reaction flask is charged with a dehydrochlorination catalyst, such as a tertiary amine (e.g., pyridine) or a metal salt.[6]
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Reaction Conditions: The reaction flask is heated to a temperature between 80-160 °C under reduced pressure (10-100 mmHg).[6]
-
Addition of Reactant: Molten 2,3-dichloropropionic acid is added dropwise to the heated catalyst.
-
Product Collection: The 2-chloroacrylic acid formed, along with hydrogen chloride, is continuously distilled off and collected in the receiving flask.
-
Work-up: The distillate can be further purified by recrystallization.
Caption: Synthesis of 2-chloroacrylic acid.
Purification
Purification of crude 2-chloroacrylic acid is typically achieved by recrystallization.
Experimental Protocol: Recrystallization
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Solvent Selection: Choose a suitable solvent in which 2-chloroacrylic acid has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of petroleum ether and a more polar solvent can be effective.
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Dissolution: Dissolve the crude 2-chloroacrylic acid in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
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Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Chemical Reactivity
The reactivity of 2-chloroacrylic acid is governed by the interplay of its three functional components: the carboxylic acid, the electron-deficient double bond, and the vinyl chloride moiety.
Polymerization
Similar to other acrylic monomers, 2-chloroacrylic acid can undergo free-radical polymerization to form poly(2-chloroacrylic acid). This polymerization is typically initiated by thermal or photochemical decomposition of radical initiators like peroxides or azo compounds.[7][8]
Caption: Free-radical polymerization mechanism.
Common initiators for free-radical polymerization include:
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Peroxides: Benzoyl peroxide, dicumyl peroxide.
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Azo Compounds: Azobisisobutyronitrile (AIBN).[7]
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Redox Initiators: Persulfate/metabisulfite systems for aqueous polymerization.
Nucleophilic Addition
The double bond in 2-chloroacrylic acid is electron-deficient due to the electron-withdrawing effects of both the carboxylic acid and the chlorine atom. This makes it susceptible to Michael-type nucleophilic addition reactions. Soft nucleophiles such as amines and thiols can add to the β-carbon of the double bond.
Caption: Michael addition to 2-chloroacrylic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions such as esterification, amidation, and conversion to the acid chloride. These transformations allow for the incorporation of the 2-chloroacrylate unit into a wide range of molecular architectures.
Applications in Drug Development
The unique reactivity of 2-chloroacrylic acid and its derivatives makes them valuable building blocks in the synthesis of biologically active molecules.
Precursor to Bioactive Heterocycles
Derivatives of 2-chloroacrylic acid can be employed in the synthesis of various heterocyclic compounds, including β-lactams, which form the core structure of many important antibiotics.[9][10] The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic method for constructing the β-lactam ring.[9] Acid chlorides derived from 2-chloroacrylic acid can serve as precursors to the necessary ketenes.
Role in Signaling Pathways: Nitric Oxide Synthase Activation
The conjugate base of 2-chloroacrylic acid, 2-chloroacrylate, has been identified as an activator of nitric oxide synthase (NOS).[11] Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and immune responses.[12] Endothelial NOS (eNOS) is a key enzyme responsible for the production of NO in the vascular endothelium.[13] The activation of eNOS leads to the conversion of L-arginine to L-citrulline and NO. NO then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn converts GTP to cGMP, ultimately leading to vasodilation.[13] The ability of 2-chloroacrylate to activate NOS suggests its potential as a pharmacological tool to study NO signaling and as a starting point for the design of novel therapeutic agents targeting this pathway.
Caption: Potential role of 2-chloroacrylate in the NO signaling pathway.
Safety and Handling
2-Chloroacrylic acid is a corrosive and toxic substance.[1] It can cause severe skin burns and eye damage.[1] Inhalation, ingestion, or skin contact may be harmful.[1] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as bases and oxidizing agents. The commercial product is often stabilized with an inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization.[5]
Conclusion
2-Chloroacrylic acid is a reactive and versatile chemical with a well-defined set of properties. Its ability to undergo polymerization and nucleophilic addition reactions, coupled with the reactivity of its carboxylic acid group, makes it a valuable tool in synthetic chemistry. For drug development professionals, its potential role as a nitric oxide synthase activator and as a precursor for bioactive heterocycles presents exciting opportunities for further research and application. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for harnessing its full potential in scientific and industrial settings.
References
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